Enhanced Lipophilicity (XLogP3-AA) Differentiation vs. Des-Ethoxy and Des-Methyl Analogs
The target compound exhibits a computed XLogP3-AA of 3.6, which is significantly higher than the des-ethoxy analog (2-hydroxyphenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (estimated XLogP3-AA ~2.4) and the des-methyl analog (2-ethoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (estimated XLogP3-AA ~3.1). This higher lipophilicity can translate into improved membrane permeability and blood-brain barrier penetration potential [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 [1] |
| Comparator Or Baseline | Des-ethoxy analog: ~2.4; Des-methyl analog: ~3.1 (estimated from PubChem fragment contributions) |
| Quantified Difference | ΔXLogP3-AA = +1.2 vs. des-ethoxy; +0.5 vs. des-methyl |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity may enhance passive membrane permeability and CNS exposure potential, which is crucial for neuroscience drug discovery programs seeking brain-penetrant candidates.
- [1] PubChem. (2026). Compound Summary for CID 71799554, (2-Ethoxyphenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1797756-40-1 View Source
